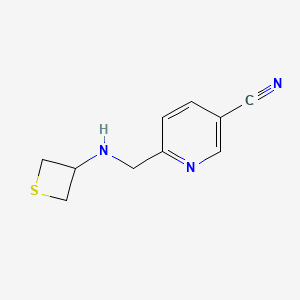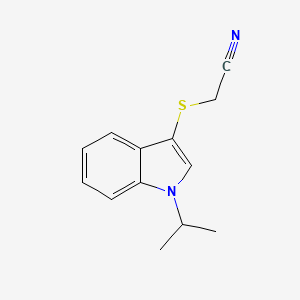
2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound’s unique structure, featuring bromine and methoxy groups, suggests potential for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of bromine atoms at the 2 and 4 positions of the acridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: Introduction of methoxy groups at the 1 and 3 positions using methanol and a suitable catalyst.
Methylation: Addition of a methyl group at the 10 position using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the bromine atoms, converting them to hydrogen.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Debrominated acridine derivatives.
Substitution: Amino or thio-substituted acridine derivatives.
科学的研究の応用
2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one may have applications in various fields:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Potential use as a fluorescent probe due to its acridine core.
Medicine: Investigated for antimalarial and anticancer properties.
Industry: Used in the development of dyes and pigments.
作用機序
The mechanism of action for compounds like 2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one often involves intercalation into DNA, disrupting replication and transcription processes. This can lead to cell death, making it a potential candidate for anticancer therapy. The bromine and methoxy groups may enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Amsacrine: An anticancer agent that intercalates into DNA.
Quinacrine: An antimalarial drug with a similar acridine structure.
Uniqueness
2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one’s unique combination of bromine and methoxy groups may confer distinct chemical reactivity and biological activity, potentially offering advantages over other acridine derivatives in specific applications.
特性
CAS番号 |
88901-74-0 |
|---|---|
分子式 |
C16H13Br2NO3 |
分子量 |
427.09 g/mol |
IUPAC名 |
2,4-dibromo-1,3-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H13Br2NO3/c1-19-9-7-5-4-6-8(9)14(20)10-13(19)11(17)16(22-3)12(18)15(10)21-2/h4-7H,1-3H3 |
InChIキー |
JRMNKCWOCBWCQY-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)Br)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)
![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)


![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)



![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)

